molecular formula C6H13Br2N3 B1459296 [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide CAS No. 1156504-75-4

[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide

Cat. No.: B1459296
CAS No.: 1156504-75-4
M. Wt: 287 g/mol
InChI Key: LDNNSWJFKMWJCW-UHFFFAOYSA-N
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Description

[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide is a chemical compound with the molecular formula C6H11N3.2HBr. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is often used in various chemical and biological research applications due to its unique properties.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)ethanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2BrH/c1-6-8-3-5-9(6)4-2-7;;/h3,5H,2,4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNNSWJFKMWJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide typically involves the reaction of 2-methylimidazole with ethylene diamine in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: It can be reduced to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

MIA has shown potential in medicinal chemistry as a scaffold for drug development. Its imidazole moiety is known for its bioactivity, particularly in the development of:

  • Antimicrobial Agents : Research indicates that derivatives of imidazole compounds exhibit significant antibacterial and antifungal properties. MIA has been investigated for its efficacy against various pathogens, including resistant strains of bacteria.
  • Anticancer Compounds : Studies have reported that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. MIA's structure allows for modifications that enhance its anticancer activity.
Application AreaSpecific Use CaseFindings
Antimicrobial AgentsTreatment of bacterial infectionsEffective against MRSA strains
Anticancer CompoundsInhibition of cancer cell proliferationInduces apoptosis in specific cancer cell lines

Biochemistry

In biochemistry, MIA is utilized as a biochemical probe due to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibitors : MIA has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states beneficial for therapeutic interventions.
  • Receptor Modulators : The compound's interaction with neurotransmitter receptors has been explored, particularly in the context of neurological disorders. Its ability to modulate receptor activity may provide insights into new treatment strategies.
Application AreaSpecific Use CaseFindings
Enzyme InhibitorsTargeting metabolic enzymesReduced activity in glycolytic pathways
Receptor ModulatorsNeurological disorder treatmentsModulates serotonin receptor activity

Materials Science

MIA's unique chemical structure also lends itself to applications in materials science:

  • Polymer Synthesis : MIA can be used as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
  • Nanomaterials : Research has shown that MIA can facilitate the formation of nanostructured materials, which have applications in electronics and catalysis.
Application AreaSpecific Use CaseFindings
Polymer SynthesisDevelopment of high-performance polymersEnhanced mechanical properties observed
NanomaterialsCreation of catalystsImproved catalytic efficiency

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of MIA derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the MIA structure significantly increased its antibacterial activity, particularly against resistant strains like MRSA .

Case Study 2: Cancer Cell Inhibition

Research conducted at a leading cancer research institute evaluated the anticancer potential of MIA analogs. The findings demonstrated that these compounds could induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways .

Case Study 3: Neurological Applications

A collaborative study involving pharmacologists and neuroscientists investigated MIA's role as a serotonin receptor modulator. The results suggested that MIA could potentially be developed into a therapeutic agent for treating anxiety disorders by enhancing serotonin signaling .

Mechanism of Action

The mechanism of action of [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazole: A precursor in the synthesis of [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide.

    Histamine: A biologically active amine with a similar imidazole structure.

    Clonidine: A medication with an imidazole ring used to treat high blood pressure.

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H13Br2N3C_6H_{13}Br_2N_3 and features an imidazole ring, which is known for its role in numerous biologically active molecules. The dihydrobromide form enhances its solubility in aqueous solutions, making it suitable for various biological assays .

The biological activity of this compound can be attributed to its interactions with various biomolecules:

  • Enzyme Modulation : The compound exhibits the ability to bind to specific enzymes, potentially inhibiting or activating their functions. This modulation can influence critical biochemical pathways .
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, scavenging free radicals and reducing oxidative stress within cells . This activity is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, show significant antimicrobial activity against a range of pathogens. For example:

  • In vitro Studies : Compounds similar to this imidazole derivative have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in various models. Studies have shown that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with structural similarities to this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) below 10 µg/mL for some compounds .

CompoundMIC (µg/mL)Activity
Compound A<5Highly effective
Compound B10Moderate effectiveness
2-(2-methyl-1H-imidazol-1-yl)ethylamine dihydrobromide<10Effective

Study 2: Antioxidant Activity

Another study assessed the antioxidant capabilities of imidazole derivatives. It was found that these compounds could significantly reduce lipid peroxidation in cellular models, indicating their potential use in protecting against oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide
Reactant of Route 2
[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide

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